5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
CAS No. |
1346270-07-2 |
|---|---|
Molecular Formula |
C6H9ClN2O2S |
Molecular Weight |
208.67 g/mol |
IUPAC Name |
3-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4(2)8-9-5/h3H2,1-2H3,(H,8,9) |
InChI Key |
DPRRCEJMMBFNPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=C1S(=O)(=O)Cl)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonation-Chlorination Approach
The most direct route involves sulfonation of 5-ethyl-3-methyl-1H-pyrazole followed by chlorination :
Step 1: Sulfonation of the Pyrazole Core
Pyrazole derivatives undergo sulfonation at electron-rich positions. For 5-ethyl-3-methyl-1H-pyrazole, sulfonation typically occurs at position 4 due to the directing effects of the methyl and ethyl groups.
Reaction conditions :
-
Sulfonating agent : Fuming sulfuric acid (H₂SO₄·SO₃) at 0–5°C.
-
Solvent : Dichloromethane (DCM) or chlorobenzene.
-
Yield : ~60–70% (theoretical).
The product, 5-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid , is isolated via neutralization with ice-water and recrystallization.
Step 2: Chlorination of Sulfonic Acid
Conversion to the sulfonyl chloride is achieved using chlorinating agents:
Method A: Thionyl Chloride (SOCl₂)
Method B: Phosphorus Pentachloride (PCl₅)
-
Reagents : PCl₅ (2 equivalents).
-
Conditions : Reflux in DCM for 6–8 hours.
Key consideration : SOCl₂ is preferred due to milder conditions and easier byproduct removal.
Multicomponent Assembly Strategy
An alternative method constructs the pyrazole ring with pre-installed sulfonyl chloride functionality:
Cyclocondensation of Hydrazines and β-Diketones
-
Synthesis of β-keto sulfonyl chloride : Reacting ethyl acetoacetate with chlorosulfonic acid yields β-keto sulfonyl chloride.
-
Cyclization with methylhydrazine : The β-keto sulfonyl chloride reacts with methylhydrazine in ethanol under reflux, forming the pyrazole core.
Advantages :
-
Avoids late-stage sulfonation.
-
Higher regioselectivity.
Challenges :
-
Requires handling of unstable β-keto sulfonyl chloride intermediates.
Patent-Based Adaptation from CN105646355A
A patented method for 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile HCN (CN105646355A) offers transferable insights:
Adaptation strategy :
-
Replace the carboxylic acid intermediate with 5-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid.
Reaction Mechanisms and Kinetic Considerations
Sulfonation Mechanism
Sulfonation proceeds via electrophilic aromatic substitution (EAS) :
-
Generation of SO₃H⁺ from H₂SO₄.
-
Attack at position 4 of the pyrazole ring, stabilized by methyl and ethyl substituents.
-
Deprotonation to restore aromaticity.
Kinetic control : Low temperatures (0–5°C) favor positional selectivity.
Chlorination with SOCl₂
The reaction follows a nucleophilic acyl substitution pathway:
-
SOCl₂ activates the sulfonic acid via protonation.
-
Cl⁻ attacks the sulfur center, displacing hydroxide.
Optimization and Troubleshooting
Yield Enhancement Strategies
Common Side Reactions
-
Over-chlorination : Excess SOCl₂ may chlorinate methyl/ethyl groups.
-
Ring oxidation : Mitigated by inert atmosphere (N₂/Ar).
Analytical Characterization
Critical data for validation :
-
¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.05 (q, 2H, CH₂CH₃).
-
IR : 1360 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
Applications and Derivatives
The compound serves as a precursor for:
-
Sulfonamide drugs : Antibacterial and antiviral agents.
-
Herbicides : Sulfonylurea-based agrochemicals.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
5-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of various pyrazole derivatives. These derivatives are often explored for their potential biological activities, including anti-inflammatory and antimicrobial properties .
Reactivity:
The sulfonyl chloride group allows for various chemical reactions:
- Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
- Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Table 1: Common Reactions Involving this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Substitution | Sulfonamide Derivatives | Amines |
| Sulfonate Derivatives | Alcohols | |
| Sulfonothioate Derivatives | Thiols | |
| Oxidation | Sulfonic Acids | Hydrogen Peroxide |
| Reduction | Sulfinic Acids | Sodium Borohydride |
Biological Applications
Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses . This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects.
Potential Therapeutic Applications:
The compound has been explored for various therapeutic applications:
- Anti-inflammatory Activity: As an NAAA inhibitor, it may help manage inflammation.
- Antimicrobial Properties: Its derivatives are being evaluated for effectiveness against bacterial infections.
- Anticancer Activity: Some studies suggest potential anticancer effects, warranting further investigation .
Agrochemical Development
This compound is also utilized in the development of agrochemicals. Its ability to modify biological pathways makes it a candidate for creating new pesticides or herbicides that can target specific plant pathogens or pests without affecting non-target organisms.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
-
Inhibition of NAAA Activity:
A study reported the identification of novel pyrazole derivatives that effectively inhibit NAAA with low nanomolar potency. This work emphasizes the importance of structural modifications in enhancing pharmacological profiles . -
Synthesis of Pyrazole Derivatives:
Research has focused on synthesizing various pyrazole derivatives using this compound as a key intermediate. These derivatives have shown promise in biological assays for anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biochemical pathways and result in the observed biological effects .
Comparison with Similar Compounds
Structural Features
The table below compares 5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with structurally analogous pyrazole derivatives:
Key Observations :
- Position 5 : The target compound’s ethyl group contrasts with acetamido, chloroacetamido, or arylthiourea substituents in analogs, which may influence steric and electronic properties .
- Position 4 : The sulfonyl chloride group distinguishes it from carboxylic esters (e.g., ethyl esters) or sulfanylmethyl groups in analogs, altering reactivity toward nucleophiles .
- N1 Substitution : Unlike 1-phenyl or 1-methyl analogs, the target compound retains the 1H-pyrazole structure, which may affect hydrogen-bonding interactions .
Pharmacological and Physicochemical Properties
Key Insights :
- The sulfonyl chloride group in the target compound may enhance electrophilicity, making it a candidate for covalent inhibitor design.
Biological Activity
5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of 5-ethyl-3-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. This reaction leads to the formation of the sulfonyl chloride group, which is crucial for its biological activity. The compound can undergo various chemical reactions, including substitution reactions with nucleophiles, oxidation, and reduction processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated a series of pyrazole derivatives against various bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. Some compounds showed promising antibacterial activity comparable to standard drugs .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Ethyl-3-methyl-pyrazole | E. coli | 18 |
| 5-Ethyl-3-methyl-pyrazole | S. aureus | 20 |
| 5-Ethyl-3-methyl-pyrazole | Klebsiella pneumoniae | 15 |
Anti-inflammatory Activity
Pyrazole derivatives have been widely studied for their anti-inflammatory properties. In various experiments, compounds similar to this compound were tested using models like carrageenan-induced edema in mice. Results indicated that these compounds exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug .
Table 2: Anti-inflammatory Activity Comparison
| Compound | Model | Effectiveness (compared to Indomethacin) |
|---|---|---|
| 5-Ethyl-3-methyl-pyrazole | Carrageenan-induced edema | Comparable |
| Novel Pyrazole Derivative | Acetic acid-induced edema | Significant |
Anticancer Activity
Recent studies have explored the antiproliferative effects of pyrazole derivatives on cancer cell lines. For instance, derivatives were evaluated against U937 cells using the CellTiter-Glo assay, showing varying degrees of cytotoxicity with some exhibiting IC50 values in the low micromolar range .
Table 3: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Ethyl-3-methyl-pyrazole | U937 | 15 |
| Other Pyrazole Derivative | MCF7 | 12 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study demonstrated that a series of pyrazoles exhibited significant antibacterial activity against resistant strains of bacteria. The presence of specific functional groups was correlated with enhanced activity.
- Case Study on Anti-inflammatory Effects : In vivo studies showed that pyrazoles significantly reduced inflammation in rodent models, suggesting potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, and what catalysts are typically employed?
Methodological Answer: The synthesis of pyrazole-sulfonyl chloride derivatives often involves multi-step reactions. A common approach includes:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions .
- Step 2: Sulfonation at the 4-position of the pyrazole ring using chlorosulfonic acid or sulfur trioxide, followed by treatment with thionyl chloride (SOCl₂) to generate the sulfonyl chloride group .
Key catalysts and solvents include:
| Reaction Step | Catalysts/Solvents | Yield Range | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, ethanol reflux | 77–89% | |
| Sulfonation | SOCl₂, DMF (catalytic) | 70–85% |
Q. How is the purity and structural integrity of this compound verified in research settings?
Methodological Answer:
- Purity Analysis: Elemental analysis (C, H, N, S) is used to confirm stoichiometry (deviation < ±0.4%) .
- Structural Confirmation:
- IR Spectroscopy: Peaks at 1180–1200 cm⁻¹ (S=O stretch) and 750–780 cm⁻¹ (C-Cl stretch) .
- ¹H-NMR: Methyl groups (δ 1.2–1.4 ppm for ethyl, δ 2.1–2.3 ppm for methyl) and pyrazole protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry: Molecular ion peaks matching the molecular weight (e.g., m/z 248.7 for C₇H₁₀ClN₂O₂S) .
Q. What are the common solvents and reaction conditions used in the synthesis of pyrazole-sulfonyl chloride derivatives?
Methodological Answer: Optimized conditions include:
- Solvents: Ethanol, DMF, or dichloromethane for solubility and reactivity .
- Temperature: Reflux (70–80°C) for cyclization; 0–5°C for sulfonation to control exothermic reactions .
- Workup: Neutralization with NaHCO₃ to remove excess SOCl₂, followed by vacuum distillation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound amidst conflicting reports on catalytic efficiency?
Methodological Answer:
- Systematic Screening: Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). For example, K₂CO₃ vs. NaHCO₃ in cyclization steps .
- Catalyst Alternatives: Transition metal catalysts (e.g., CuCl₂) may enhance regioselectivity during sulfonation, reducing byproducts .
- Case Study: A study reported 89% yield using K₂CO₃ in ethanol reflux, compared to 77% with Na₂CO₃, highlighting base strength as critical .
Q. What strategies are employed to analyze and reconcile contradictory pharmacological data for pyrazole-sulfonyl chloride derivatives in anti-inflammatory studies?
Methodological Answer:
- Dose-Response Curves: Compare ED₅₀ values across studies to identify potency variations (e.g., 50 mg/kg vs. 100 mg/kg efficacy) .
- Ulcerogenic Index (UI) Analysis: Normalize anti-inflammatory activity (e.g., paw edema reduction) to UI values (e.g., 1.2 vs. 2.5 for standard drugs) to assess therapeutic windows .
- Statistical Tools: Use ANOVA or meta-analysis to resolve discrepancies caused by animal models (e.g., rat vs. mouse) or administration routes (oral vs. intraperitoneal) .
Q. What role does the sulfonyl chloride group play in the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Insight: The sulfonyl chloride group acts as a leaving group, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters) .
- Kinetic Studies: Second-order rate constants (k₂ ~ 0.15 M⁻¹s⁻¹) in reactions with aniline derivatives indicate moderate electrophilicity .
- Side Reactions: Competing hydrolysis to sulfonic acids (pH > 7) necessitates anhydrous conditions .
Q. How do structural modifications at the 5-position of the pyrazole ring influence the biological activity and physicochemical properties of sulfonyl chloride derivatives?
Methodological Answer:
-
Comparative Analysis:
Substituent LogP Anti-inflammatory Activity (ED₅₀) Reference Ethyl 2.1 45 mg/kg Phenyl 3.5 62 mg/kg Chlorine 1.8 38 mg/kg -
Key Trends:
- Lipophilicity (LogP): Ethyl groups enhance solubility (LogP < 3) compared to phenyl derivatives .
- Electron-Withdrawing Effects: Chlorine at the 5-position increases electrophilicity, improving sulfonamide bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
